(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a chlorophenyl group and a methylfuran group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain bacterial enzymes, resulting in antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(3-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- (2E)-3-(3-Chlorophenyl)-1-(2-thienyl)prop-2-en-1-one
Uniqueness
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to the presence of both a chlorophenyl group and a methylfuran group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10-5-8-14(17-10)13(16)7-6-11-3-2-4-12(15)9-11/h2-9H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTJEQDLNUTVJK-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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